N-(2,4-difluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N5OS/c19-12-6-7-15(14(20)10-12)21-16(26)11-27-18-23-22-17-24(8-9-25(17)18)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXJEYMKSPCLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)N1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide (CAS Number: 921833-67-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 387.4 g/mol. The compound features a difluorophenyl group and a thioacetamide linkage to an imidazotriazole moiety, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit broad-spectrum antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various pathogens including bacteria and fungi. In a comparative study, triazole-thione hybrids demonstrated minimum inhibitory concentrations (MICs) against Methicillin-resistant Staphylococcus aureus (MRSA) that were significantly lower than those of traditional antibiotics like vancomycin and ciprofloxacin .
| Compound Type | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole-Thione Hybrid | MRSA | 0.046 - 3.11 | |
| Vancomycin | MRSA | 0.68 | |
| Ciprofloxacin | MRSA | 2.96 |
Anticancer Activity
The anticancer properties of triazole derivatives have been extensively studied. For instance, compounds similar to this compound have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma). Specific derivatives exhibited cytotoxic effects with IC50 values indicating significant potential for further development as chemotherapeutic agents .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Triazole compounds often act as inhibitors of key enzymes involved in cell wall synthesis in bacteria and cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells by modulating mitochondrial functions and caspase activation.
- Interference with DNA Synthesis : The imidazole ring may interact with DNA or RNA synthesis pathways, disrupting cellular replication processes.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the triazole and phenyl groups can significantly influence the biological activity of the compound. For example:
- Electron-Donating Groups : The presence of hydroxyl (-OH) groups on the phenyl ring enhances antimicrobial activity by increasing electron density.
- Alkyl Chain Length : Variations in the alkyl chain length attached to the nitrogen atom can affect both solubility and potency; longer chains may reduce activity due to steric hindrance .
Case Studies
Several case studies highlight the efficacy of triazole derivatives:
- Study on Antifungal Activity : A series of triazole derivatives were synthesized and evaluated for antifungal activity against Candida species. The most potent compound exhibited an MIC comparable to fluconazole but with a broader spectrum against resistant strains .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of various triazole-thione compounds against multiple cancer cell lines. Results indicated that specific modifications led to enhanced selectivity for malignant cells over normal cells .
Scientific Research Applications
Pharmacological Profile
The compound exhibits a range of pharmacological activities attributed to its structural features. The presence of the 1,2,4-triazole moiety is particularly significant as it is known for its broad spectrum of bioactivities.
Antimicrobial Activity
Research indicates that derivatives containing the 1,2,4-triazole framework possess potent antimicrobial properties. For instance:
- Antibacterial Efficacy : Compounds similar to N-(2,4-difluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL . This suggests that modifications to the phenyl ring can enhance antibacterial activity.
| Compound Type | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Triazole Derivatives | 0.25 - 1 | MRSA |
| Ciprofloxacin-Triazole Hybrids | 0.046 - 3.11 | Various pathogens |
Antifungal Properties
The compound's antifungal capabilities are also noteworthy. Studies have demonstrated that triazole derivatives exhibit significant antifungal activity comparable to established antifungal agents like fluconazole .
Therapeutic Potential
Given its diverse biological activities, this compound presents promising therapeutic avenues:
Cancer Therapy
Triazole derivatives are being investigated for their potential in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells . The specific structure of this compound may enhance its efficacy in targeting specific cancer types.
Neurological Disorders
The neuroprotective properties associated with triazole compounds suggest potential applications in treating neurological disorders such as Alzheimer's disease and epilepsy . Further research could elucidate the mechanisms through which these compounds exert neuroprotective effects.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by Yang and Bao synthesized various triazole derivatives and evaluated their antimicrobial activities against several pathogens. The findings indicated that certain compounds exhibited superior bactericidal activity compared to traditional antibiotics .
Case Study 2: Cancer Cell Inhibition
Research published in PubChem highlighted the potential of triazole derivatives in inhibiting cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Heterocyclic Core Diversity: The target’s imidazo-triazole core differs from triazinoindoles () and pyrimidinones (), which may influence binding to specific protein pockets. Triazinoindoles, for example, exhibit planar aromatic systems suitable for π-π stacking, while imidazo-triazoles offer conformational rigidity .
Substituent Effects: Electron-withdrawing groups (e.g., fluorine in the target, trifluoromethyl in Compound 18) enhance electrophilicity and metabolic stability. The 2,4-difluorophenyl group in the target and NZ-65 () may improve membrane permeability compared to bulky substituents like phenoxy (Compound 24, ) .
Functional Group Variations :
- The ureido group in NZ-65 () enables hydrogen bonding with protein targets, whereas the thioether in the target compound may enhance hydrophobic interactions .
- Thiazole-triazole hybrids () exhibit sulfur-rich systems that could modulate redox activity, contrasting with the target’s imidazo-triazole-thioether .
Key Observations:
- The target compound’s synthesis likely involves coupling 7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol () with N-(2,4-difluorophenyl)-2-chloroacetamide, analogous to methods in .
- Lower yields in (31% for Compound 7) highlight challenges in thioacetamide bond formation, whereas achieves higher yields (76.2%) using isothiocyanate intermediates .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The synthesis typically involves coupling reactions between thiol-containing imidazotriazole intermediates and activated acetamide derivatives. For example, a multi-step approach may include:
- Cyclocondensation of phenyl-substituted precursors to form the imidazo[2,1-c][1,2,4]triazole core .
- Thioetherification using bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization . Validate intermediate structures using -NMR and HRMS before proceeding to final coupling .
Q. Which spectroscopic techniques are critical for structural confirmation?
A combination of methods ensures accurate characterization:
- - and -NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and confirm carbonyl (C=O) and thioether (C-S) linkages .
- FTIR : Identify key functional groups (e.g., N-H stretch ~3245 cm⁻¹, C=O ~1666 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry and crystal packing, particularly for the imidazotriazole and difluorophenyl moieties .
Q. How can researchers assess preliminary biological activity?
Screen against target enzymes or cell lines using:
- In vitro assays : Measure IC₅₀ values for kinase inhibition or antimicrobial activity (e.g., bacterial MIC assays) .
- Docking studies : Use software like AutoDock to predict binding affinity to active sites (e.g., ATP-binding pockets) . Include positive controls (e.g., known inhibitors) and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions or impurity profiles. Mitigate by:
- Standardizing protocols : Use identical cell lines, buffer systems, and incubation times across studies .
- HPLC purity validation : Ensure >95% purity (e.g., C18 columns, acetonitrile/water mobile phase) to exclude confounding effects from byproducts .
- Orthogonal assays : Confirm activity via enzymatic and cell-based methods (e.g., compare fluorometric and radiometric kinase assays) .
Q. How can computational modeling guide the optimization of this compound’s electronic properties?
- DFT calculations : Compute HOMO-LUMO gaps to predict reactivity and charge distribution (software: Gaussian 16, basis set: B3LYP/6-31G**) .
- Molecular Electrostatic Potential (MESP) maps : Identify nucleophilic/electrophilic regions to rationalize substituent effects (e.g., fluorine’s electron-withdrawing impact) .
- ADMET prediction : Use tools like SwissADME to forecast solubility and metabolic stability .
Q. What experimental designs improve synthetic yield and scalability?
Optimize using Design of Experiments (DoE):
- Variables : Solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., Pd/C for hydrogenation) .
- Response surface methodology : Identify ideal conditions (e.g., 80°C in DMF with 5 mol% catalyst increases yield to >75%) .
- Continuous flow systems : Enhance reproducibility for large-scale synthesis .
Q. How to address challenges in crystallizing this compound for X-ray analysis?
- Solvent screening : Test polar aprotic (DMSO) vs. non-polar (toluene) mixtures .
- Vapor diffusion : Use hanging-drop methods with 2:1 ethyl acetate/hexane to grow single crystals .
- Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol to prevent lattice distortion .
Methodological Considerations
Q. What purification techniques are recommended for eliminating persistent byproducts?
- Prep-HPLC : Apply C18 columns with gradient elution (0.1% TFA in water/acetonitrile) .
- Size-exclusion chromatography : Separate high-molecular-weight impurities (e.g., dimers) .
- Chelation : Add EDTA to remove trace metal catalysts from coupling reactions .
Q. How to validate the stability of this compound under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C) for 48 hours .
- LC-MS monitoring : Track degradation products (e.g., hydrolyzed acetamide or oxidized sulfur moieties) .
- Plasma stability assays : Incubate in human plasma (37°C, 24h) and quantify parent compound via HPLC .
Q. What approaches elucidate structure-activity relationships (SAR) for derivative synthesis?
- Bioisosteric replacement : Substitute the difluorophenyl group with trifluoromethyl or chlorophenyl analogs .
- Fragment-based design : Synthesize truncated analogs (e.g., remove imidazotriazole core) to identify pharmacophoric elements .
- Free-Wilson analysis : Statistically correlate substituent changes with activity trends (e.g., EDG/EWG effects on potency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
